

N6-Propionyl-L-lysine in Prokaryotes: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: N6-Propionyl-L-lysine

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Abstract

N6-Propionyl-L-lysine is an increasingly recognized post-translational modification (PTM) with a significant regulatory role in prokaryotic physiology. This technical guide provides an in-depth overview of the natural occurrence of this modification in bacteria, detailing its prevalence, the functional implications for cellular processes, and the methodologies employed for its study. Quantitative data from proteomic analyses are consolidated for comparative purposes, and key experimental protocols are described to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular mechanisms governing protein propionylation. This document serves as a critical resource for researchers investigating bacterial pathogenesis, metabolic regulation, and the development of novel therapeutic strategies.

Introduction: The Expanding Landscape of Lysine Acylation

Post-translational modifications (PTMs) are fundamental regulatory mechanisms that dramatically expand the functional capacity of proteins across all domains of life.[1][2] Among these, the acylation of lysine residues is a pivotal modification that influences protein stability, enzyme activity, protein-protein interactions, and DNA binding affinity.[1][2] While lysine acetylation has been extensively studied, recent advancements in high-throughput mass

spectrometry have unveiled a diverse array of short-chain lysine acylations, including propionylation.[1]

Lysine propionylation involves the addition of a propionyl group ($\text{CH}_3\text{-CH}_2\text{-CO-}$) from propionyl-CoA to the ϵ -amino group of a lysine residue, a reaction catalyzed by propionyltransferases that neutralizes the positive charge of the lysine side chain.[1][2] This modification, first identified in histone proteins, is now understood to be a widespread phenomenon in both eukaryotes and prokaryotes.[1][2][3] In the prokaryotic realm, protein propionylation has been implicated in a variety of cellular processes, including metabolic regulation, stress responses, and virulence.[1][4][5] The concentration of propionate and its metabolic intermediate, propionyl-CoA, directly influences the level of protein propionylation, linking this PTM to the metabolic state of the cell.[1][2]

This guide synthesizes the current knowledge on the natural occurrence of **N6-propionyl-L-lysine** in prokaryotes, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Quantitative Overview of Protein Propionylation in Prokaryotes

Proteomic studies have identified thousands of propionylated proteins across various bacterial species. The extent of propionylation varies between organisms and is influenced by growth conditions and external stimuli. The following tables summarize the quantitative data from several key studies on prokaryotic protein propionylation.

Table 1: Summary of Propionylated Proteins and Sites in Various Prokaryotic Species

Prokaryotic Species	Number of Propionylated Proteins	Number of Propionylation Sites	Reference
Escherichia coli	-	713 (increase upon propionate treatment)	[1]
Thermus thermophilus HB8	183	361	[6]
Synechocystis sp. PCC 6803	69	111	[1][5][7]
Trichophyton rubrum	115	157	[1]
Salmonella enterica	Propionyl-CoA synthetase (PrpE)	1 (K592)	[1][2]
Mycobacterium smegmatis	FadD35	1 (K519)	[2]

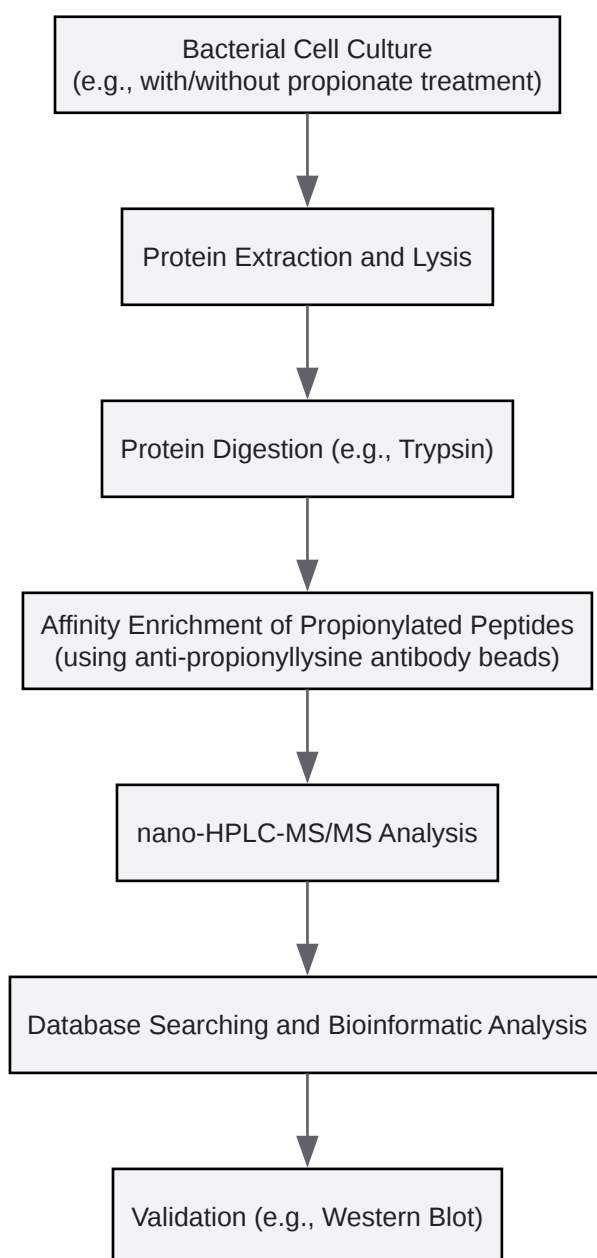
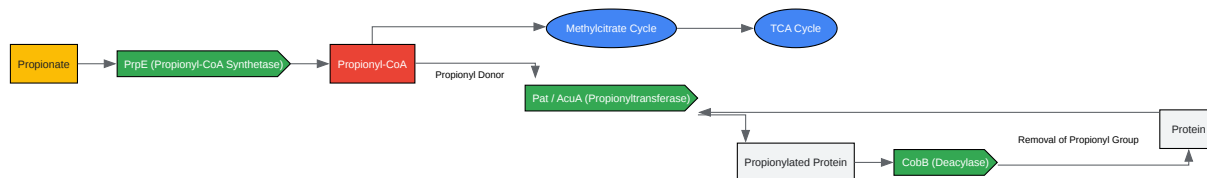
Table 2: Functional Classification of Propionylated Proteins in Thermus thermophilus

Functional Class	Percentage of Propionylated Proteins
Metabolism	58.7%
Translation, ribosomal structure and biogenesis	12.0%
Posttranslational modification, protein turnover, chaperones	6.5%
Energy production and conversion	5.4%
Coenzyme transport and metabolism	4.3%
Other	13.1%

(Data adapted from Okanishi et al., 2014)[6]

Key Signaling and Metabolic Pathways

Protein propionylation is intricately linked to cellular metabolism, particularly the availability of propionyl-CoA. The following diagrams illustrate the central metabolic pathway leading to propionyl-CoA formation and the enzymatic regulation of protein propionylation.



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